3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid
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Overview
Description
3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid is an organic compound characterized by the presence of a pyrrole ring fused with a phenyl group and a propanoic acid moiety. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine to form an intermediate, which is then subjected to further reactions to yield the desired product . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase, an enzyme involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide trifluoroacetate
Uniqueness
3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-[3-(2,5-dioxopyrrol-1-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H11NO4/c15-11-5-6-12(16)14(11)10-3-1-2-9(8-10)4-7-13(17)18/h1-3,5-6,8H,4,7H2,(H,17,18) |
InChI Key |
RNMRXSRBGKSPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)CCC(=O)O |
Origin of Product |
United States |
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